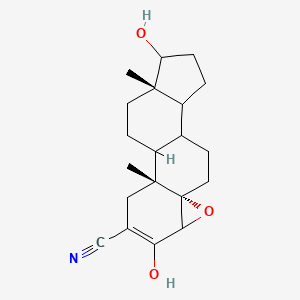
4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trilostane is a synthetic steroid analog that inhibits the enzyme 3-beta-hydroxysteroid dehydrogenase. It is primarily used in the treatment of Cushing’s syndrome and Conn’s syndrome in humans, as well as hyperadrenocorticism in dogs . Trilostane works by blocking the synthesis of adrenal steroids, including cortisol and aldosterone .
Métodos De Preparación
The synthesis of Trilostane typically involves the use of (4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol as a precursor compound . The process includes dissolving the precursor in a suitable solvent, followed by a series of chemical reactions to form the final product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Trilostane undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions are typically intermediates that can be further processed to yield the final compound .
Aplicaciones Científicas De Investigación
Trilostane has a wide range of scientific research applications. In medicine, it is used to treat Cushing’s syndrome, Conn’s syndrome, and postmenopausal breast cancer . In veterinary medicine, it is used to manage hyperadrenocorticism in dogs . Additionally, Trilostane has been studied for its potential anti-cancer effects, particularly in hepatocellular carcinoma . It has also been used in research to understand the role of steroidogenesis in various biological processes .
Mecanismo De Acción
Trilostane exerts its effects by competitively inhibiting the enzyme 3-beta-hydroxysteroid dehydrogenase within the adrenal cortex . This inhibition reduces the synthesis of cortisol, aldosterone, and adrenal androgens . The compound’s action is dosage-dependent and reversible, although adrenal necrosis is a potential complication . Trilostane’s inhibition of steroidogenesis is the primary mechanism by which it treats conditions like Cushing’s syndrome and Conn’s syndrome .
Comparación Con Compuestos Similares
Trilostane is often compared with other steroidogenesis inhibitors such as mitotane . While both compounds are used to treat hyperadrenocorticism, Trilostane is preferred due to its similar efficacy and fewer side effects . Other similar compounds include metyrapone and ketoconazole, which also inhibit steroid synthesis but have different mechanisms of action and clinical applications .
Propiedades
Fórmula molecular |
C20H27NO3 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(2R,8S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12?,13?,14?,15?,17?,18-,19+,20+/m0/s1 |
Clave InChI |
KVJXBPDAXMEYOA-HCQVATNNSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2O)CC[C@]45[C@@]3(CC(=C(C4O5)O)C#N)C |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















